![molecular formula C23H23NO3S B2690800 4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide CAS No. 2309825-37-2](/img/structure/B2690800.png)
4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The benzamide group would likely contribute to the compound’s polarity, while the thiophene and oxane rings could potentially impart some degree of aromaticity and flexibility, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups it contains. For example, the benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polarity of the benzamide group, while its melting and boiling points could be influenced by the size and shape of the molecule .科学的研究の応用
Chemoselective Synthesis and Biological Interest
One study by Singh et al. (2017) describes the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to compounds of biological interest. This process, through the formation of corresponding thiourea and elimination of thiocyanic acid, yields N-(2-hydroxyphenyl)benzamides, indicating potential for further biological and chemical application research (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity
Limban et al. (2011) synthesized acylthioureas and tested their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. This work emphasizes the potential for developing novel antimicrobial agents with antibiofilm properties, showcasing a direct application of such compounds in battling resistant bacterial strains (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Science Applications
Fleischmann et al. (2012) explored the synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties for creating color switchable materials. These findings highlight the utility of similar compounds in developing advanced materials with potential applications in sensors, displays, and environmental responsiveness (Fleischmann, Cheng, Tabatabai, & Ritter, 2012).
Antimicrobial and Anticancer Properties
Further research demonstrates the antimicrobial and anticancer properties of related compounds. Limban et al. (2011) and Ravinaik et al. (2021) investigated new acylthiourea derivatives and N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, respectively, for their biological activities. These studies underscore the importance of such compounds in the development of new therapeutic agents (Limban et al., 2011); (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Corrosion Inhibition
Murmu et al. (2019) explored the corrosion inhibitive performance of Schiff bases on mild steel surfaces, indicating the relevance of benzamide derivatives in corrosion protection. This study reveals the potential of these compounds in extending the lifespan of metals in corrosive environments (Murmu, Saha, Murmu, & Banerjee, 2019).
Safety and Hazards
特性
IUPAC Name |
4-phenoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(18-6-8-21(9-7-18)27-20-4-2-1-3-5-20)24-17-23(11-13-26-14-12-23)19-10-15-28-16-19/h1-10,15-16H,11-14,17H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZOVNUUFIEILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

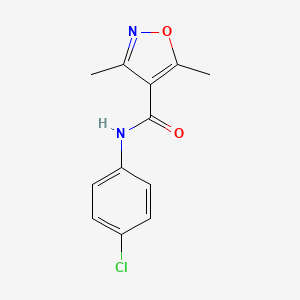


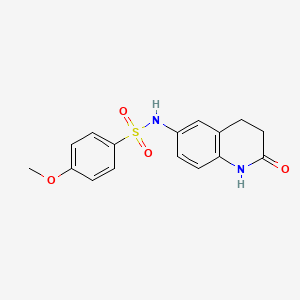
![N-[(2-chlorophenyl)methyl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propanamide](/img/structure/B2690730.png)

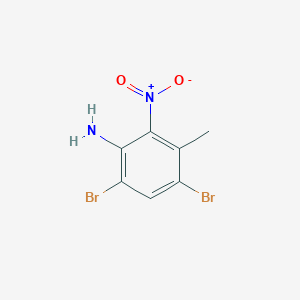
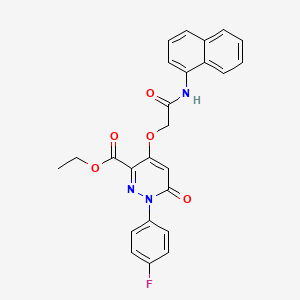
![3-(2-bromophenyl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propanamide](/img/structure/B2690734.png)
![2-Amino-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2690735.png)
![Benzo[d]thiazol-2-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690736.png)
![(3-methoxy-2-methyl-2H-indazol-6-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2690737.png)
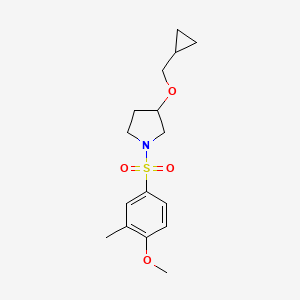
![4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride](/img/structure/B2690739.png)